molecular formula C40H66O12 B040318 Eryloside A CAS No. 119760-82-6

Eryloside A

Cat. No. B040318
M. Wt: 738.9 g/mol
InChI Key: IVYRDMWWABSYSI-ZMHUHEENSA-N
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Description

Eryloside A is a natural product that is extracted from the sponge Erylus lendenfeldi. It is a glycoside compound that has been found to have potential therapeutic applications due to its unique chemical structure. The compound has been studied extensively in recent years, and its synthesis, mechanism of action, and physiological effects have been investigated.

Scientific Research Applications

  • Cancer Research : Erylosides from the sponge Erylus formosus have been found to induce early apoptosis in Ehrlich carcinoma cells and activate Ca2+ influx into mouse spleenocytes, suggesting potential applications in cancer treatment (Antonov et al., 2007). Additionally, Erythrosides A-C have shown moderate cytotoxic activities against human lung cancer cell line PC9 (Chen et al., 2020).

  • Antibacterial and Antifungal Properties : Eryloside A from the sponge Erylus lendenfeldi has demonstrated antibacterial and antifungal activities against Bacillus subtilis and Escherichia coli, indicating its potential use in developing new antimicrobial agents (Fouad et al., 2004).

  • Antiviral Research : Erylosides B has been identified as a promising anti-COVID-19 drug lead due to its greater binding affinity towards SARS-CoV-2 Mpro than lopinavir, an existing antiretroviral medication (Ibrahim et al., 2021).

  • Platelet Aggregation Inhibition : Eryloside F, a novel penasterol disaccharide, has been found to inhibit human platelet aggregation in vitro and act as a potent thrombin receptor antagonist, which could have implications for treating thrombotic disorders (Stead et al., 2000).

  • Chemical Synthesis : Research has been conducted on the chemical synthesis of trisaccharides related to the triterpenoid saponin eryloside, which is crucial for understanding its structure and potential modifications for therapeutic uses (Mandal et al., 2011).

properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVYRDMWWABSYSI-ZMHUHEENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H66O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60923100
Record name 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eryloside A

CAS RN

119760-82-6
Record name Eryloside A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60923100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
70
Citations
S Carmely, M Roll, Y Loya… - Journal of natural products, 1989 - ACS Publications
… eryloside A and B from theRed Sea sponge Erylus lendenfeldi (Geodiidae) Solías, and we herewith report the structure of eryloside A [… sponge containsup to 3% eryloside A. Reversed-…
Number of citations: 85 pubs.acs.org
JS Sandler, SL Forsburg, DJ Faulkner - Tetrahedron, 2005 - Elsevier
… eryloside A (1) and two new compounds, erylosides K (2) and L (3). The structures were established based mainly on 1D and 2D NMR data. The absolute stereochemistry of eryloside A…
Number of citations: 24 www.sciencedirect.com
AS Antonov, AI Kalinovsky, VA Stonik… - Journal of natural …, 2007 - ACS Publications
… For example, eryloside A possesses antitumor and antifungal properties. Eryloside E is an antagonist of C5a-receptor binding. Eryloside F was reported as a potent thrombin receptor …
Number of citations: 31 pubs.acs.org
HS Lee, JR Rho, J Shin - Fisheries science, 2002 - jstage.jst.go.jp
Four new triterpenoid saponins, erylosides GJ (1-4), were isolated from the sponge Erylus nobilis collected from Jaeju Island, Korea. Based upon the results of combined chemical and …
Number of citations: 2 www.jstage.jst.go.jp
G Genta-Jouve, C Boughanem, O Ocaña, T Pérez… - Phytochemistry …, 2015 - Elsevier
… Since the first description of eryloside A in the marine sponge Erylus lendenfeldi, 22 compounds from the same family have been reported from Erylus spp. sponges. Several different …
Number of citations: 10 www.sciencedirect.com
M Fouad, K Al-Trabeen, M Badran, V Wray, R Edrada… - Arkivoc, 2004 - arkat-usa.org
… with the known antitumor and antifungal glycoside eryloside A (1) from the organic extract of … Eryloside A (1) displayed antibacterial activity against Bacillus subtilis and Escherichia coli …
Number of citations: 30 www.arkat-usa.org
SS Ebada, WH Lin, P Proksch - Marine Drugs, 2010 - mdpi.com
… Eryloside A (118) was the first eryloside congener isolated from the Red Sea sponge Erylus lendenfeldi (class Demospongiae; order Choristida; family Geodiidae) [107]. Twenty eight …
Number of citations: 208 www.mdpi.com
P Stead, S Hiscox, PS Robinson, NB Pike… - Bioorganic & Medicinal …, 2000 - Elsevier
… Eryloside A 5 possesses antitumour and antifungal activity, whilst Eryloside E 7 is an antagonist of C5a-receptor binding. The penasterol tetrasaccharide formoside 8 was recently …
Number of citations: 56 www.sciencedirect.com
SS Ebada, RA Edrada, W Lin, P Proksch - Nature protocols, 2008 - nature.com
… eryloside A, K and L (26–28, Fig. 17) 18 . When tested for biological activity in the agar plate diffusion assay 15 , eryloside A (26… Eryloside A (26) also showed antitumor activity against P-…
Number of citations: 229 www.nature.com
NV Ivanchina, VI Kalinin - Molecules, 2023 - mdpi.com
… [31] from Faulkner’s laboratory have isolated the same eryloside A (25) with two similar … The 23S-configuration of eryloside A (25) was firstly established by Mosher’s method. The C…
Number of citations: 1 www.mdpi.com

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